molecular formula C15H32O9 B14588934 Acetic acid;nonane-1,6,8-triol CAS No. 61448-26-8

Acetic acid;nonane-1,6,8-triol

Cat. No.: B14588934
CAS No.: 61448-26-8
M. Wt: 356.41 g/mol
InChI Key: KLYBQRXZVCJBPI-UHFFFAOYSA-N
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Description

Acetic acid;nonane-1,6,8-triol is a compound that combines the properties of acetic acid and nonane-1,6,8-triol. Acetic acid is a simple carboxylic acid with the chemical formula ( \text{CH}_3\text{COOH} ), known for its pungent smell and sour taste. Nonane-1,6,8-triol is an organic compound with three hydroxyl groups attached to a nine-carbon chain. The combination of these two components results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;nonane-1,6,8-triol can be achieved through various synthetic routes. One common method involves the esterification of nonane-1,6,8-triol with acetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. The use of continuous reactors and efficient separation techniques, such as distillation, can enhance the yield and purity of the final product. The choice of catalysts and reaction conditions can be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;nonane-1,6,8-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in nonane-1,6,8-triol can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Nonane-1,6,8-triol and acetic acid.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Acetic acid;nonane-1,6,8-triol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;nonane-1,6,8-triol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester bond can undergo hydrolysis, releasing acetic acid and nonane-1,6,8-triol, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Nonane-1,6,8-triol: Shares the hydroxyl groups but lacks the ester bond with acetic acid.

    Acetic acid: A simple carboxylic acid without the extended carbon chain and hydroxyl groups.

Uniqueness

Acetic acid;nonane-1,6,8-triol is unique due to the combination of acetic acid and nonane-1,6,8-triol, providing both ester and hydroxyl functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.

Properties

CAS No.

61448-26-8

Molecular Formula

C15H32O9

Molecular Weight

356.41 g/mol

IUPAC Name

acetic acid;nonane-1,6,8-triol

InChI

InChI=1S/C9H20O3.3C2H4O2/c1-8(11)7-9(12)5-3-2-4-6-10;3*1-2(3)4/h8-12H,2-7H2,1H3;3*1H3,(H,3,4)

InChI Key

KLYBQRXZVCJBPI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CCCCCO)O)O.CC(=O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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